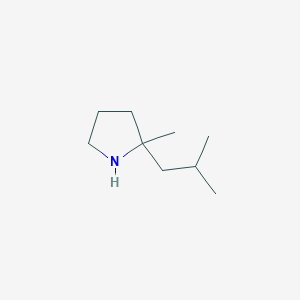
2-Methyl-2-(2-methylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylpropyl)pyrrolidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-2-(2-methylpropyl)pyrrolidine, a compound belonging to the class of pyrrolidines, has garnered interest in various fields due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C9H17N
- Molecular Weight : 141.24 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its pharmacological effects and potential therapeutic applications. Research indicates that this compound may exhibit significant activity against certain bacterial strains and could influence neurological pathways.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, a study on related compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural similarities suggest that this compound may possess comparable efficacy.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 11g | Potent | MRSA |
| 11k | Excellent | E. coli |
The above table summarizes findings from a study that evaluated the antibacterial potential of pyrrolidine derivatives, indicating a promising avenue for further exploration of this compound in combating resistant bacterial strains .
Neurological Implications
Research also suggests that pyrrolidine compounds can interact with neurotransmitter systems. For example, derivatives have been implicated in modulating NMDA receptor activity, which is crucial in neuropharmacology. The mechanisms include blocking calcium influx through NMDA receptors, potentially offering therapeutic benefits for neurodegenerative diseases and psychiatric disorders .
Case Studies
-
Antimicrobial Efficacy :
A case study involving a series of pyrrolidine derivatives showed that modifications to the pyrrolidine ring could enhance antibacterial properties. The findings indicated that specific substitutions on the ring significantly affected the compound's efficacy against pathogens like MRSA. -
Neuropharmacological Effects :
Another case study investigated the effects of similar compounds on cognitive functions and mood disorders. It was found that certain pyrrolidine derivatives could improve synaptic plasticity and reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders .
Properties
IUPAC Name |
2-methyl-2-(2-methylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFJWBVQUWQHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














